2-Chloro-N-ethoxyacetamide
Description
2-Chloro-N-ethoxyacetamide is a chloroacetamide derivative characterized by a chlorine atom at the α-position of the acetamide group and an ethoxy substituent (-OCH₂CH₃) on the nitrogen atom. Chloroacetamides are widely studied for their versatility in organic synthesis, agrochemical applications (e.g., herbicides), and pharmaceutical intermediates . The ethoxy group likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy) and may influence metabolic stability and solubility profiles.
Properties
CAS No. |
36851-84-0 |
|---|---|
Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
2-chloro-N-ethoxyacetamide |
InChI |
InChI=1S/C4H8ClNO2/c1-2-8-6-4(7)3-5/h2-3H2,1H3,(H,6,7) |
InChI Key |
QQJRUDWKLJBJRE-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Chloroacetamides differ primarily in their N- and aryl-substituents, which dictate their reactivity, biological activity, and physical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Impact of Substituents on Properties
- Ethoxy vs. Methoxy/Propoxy : Ethoxy groups balance lipophilicity and steric effects. Compared to methoxy (-OCH₃), ethoxy increases membrane permeability, while propoxy (-OCH₂CH₂CH₃) may reduce crystallinity due to longer alkyl chains .
- Aryl Substitutions : Compounds like alachlor and pretilachlor feature 2,6-diethylphenyl groups, which enhance herbicidal activity by targeting acetolactate synthase (ALS) in weeds .
- Benzothiazole Moieties : The 6-ethoxy-benzothiazole group in 2-Chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide likely enhances binding to biological targets, such as enzymes or receptors, due to aromatic and heterocyclic interactions .
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